molecular formula C20H11BrN2OS2 B047288 5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl- CAS No. 122945-78-2

5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl-

Katalognummer B047288
CAS-Nummer: 122945-78-2
Molekulargewicht: 439.4 g/mol
InChI-Schlüssel: XYFHGDKUADOTQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl- is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl- is not yet fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and anti-cancer effects by inhibiting specific enzymes involved in these processes.

Biochemische Und Physiologische Effekte

Studies have shown that 5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl- exhibits significant anti-inflammatory and anti-cancer properties. The compound has also been found to have anti-microbial activity against various pathogens.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl- in lab experiments is its potential to inhibit specific enzymes involved in various biological processes. However, one limitation is the lack of complete understanding of the compound's mechanism of action.

Zukünftige Richtungen

There are several future directions for the research on 5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl-. One direction is to further explore its potential as an anti-inflammatory and anti-cancer agent. Another direction is to investigate its potential use in organic solar cells and as a fluorescent probe for detecting metal ions. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential limitations in lab experiments.
Conclusion
5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl- is a chemical compound that has shown potential in various scientific research studies. Its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its potential use in organic solar cells and as a fluorescent probe, make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations in lab experiments.

Synthesemethoden

The synthesis of 5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl- involves a multi-step process. The first step involves the reaction of 4-bromoacetophenone with thiourea to form 4-bromo-1-phenyl-2-thiourea. This intermediate is then reacted with 2-aminothiophenol to form 3-(4-bromophenyl)-2-thioxo-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one. Finally, the addition of phenyl isocyanate to this intermediate yields the desired compound.

Wissenschaftliche Forschungsanwendungen

5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl- has been the subject of various scientific research studies due to its potential applications in different fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been explored for its potential use in organic solar cells and as a fluorescent probe for detecting metal ions.

Eigenschaften

CAS-Nummer

122945-78-2

Produktname

5H-Thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5-one, 3-(4-bromophenyl)-7-phenyl-

Molekularformel

C20H11BrN2OS2

Molekulargewicht

439.4 g/mol

IUPAC-Name

12-(4-bromophenyl)-5-phenyl-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C20H11BrN2OS2/c21-14-8-6-12(7-9-14)16-11-25-20-22-18-15(19(24)23(16)20)10-17(26-18)13-4-2-1-3-5-13/h1-11H

InChI-Schlüssel

XYFHGDKUADOTQF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=C4N(C3=O)C(=CS4)C5=CC=C(C=C5)Br

Kanonische SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=C4N(C3=O)C(=CS4)C5=CC=C(C=C5)Br

Andere CAS-Nummern

122945-78-2

Synonyme

3-(4-Bromophenyl)-7-phenyl-5H-thiazolo(3,2-a)thieno(2,3-d)pyrimidin-5- one

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.